N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
Description
N-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide is a 1,3,4-thiadiazole derivative featuring a 4-fluorobenzylsulfanyl substituent at position 5 and an oxolane (tetrahydrofuran) carboxamide group at position 2.
Properties
Molecular Formula |
C14H14FN3O2S2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C14H14FN3O2S2/c15-10-5-3-9(4-6-10)8-21-14-18-17-13(22-14)16-12(19)11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,17,19) |
InChI Key |
SDHOWDBVNGLUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide or other suitable reagents under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions using 4-fluorobenzyl chloride or similar reagents.
Attachment of the Oxolane Carboxamide Moiety: The oxolane carboxamide moiety can be attached through amide bond formation reactions using oxolane-2-carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: 4-fluorobenzyl chloride, thiosemicarbazide, carbon disulfide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
- 1,3,4-Thiadiazole vs. 1,2,4-Triazole Derivatives :
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share sulfur-containing heterocycles but differ in ring structure. Triazoles exhibit tautomerism (thione-thiol equilibrium), absent in 1,3,4-thiadiazoles, which may influence stability and reactivity .
Substituent Modifications
- Sulfanyl vs. Sulfonyl Linkages: The sulfanyl group (–S–) in the target compound contrasts with sulfonyl (–SO₂–) groups in derivatives like 5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles ().
- Fluorophenyl vs. Other Aryl Groups: The 4-fluorophenyl substituent in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 4-methylphenyl in ) due to fluorine’s electronegativity and lipophilicity .
Carboxamide Variations
- Oxolane vs. Aromatic Carboxamides :
The oxolane carboxamide group in the target compound likely enhances aqueous solubility compared to purely aromatic carboxamides (e.g., N-(4-methylphenyl)-5-[...]-1,3,4-thiadiazole-2-carboxamide in ). However, aromatic groups (e.g., 4-fluorophenyl in ) may confer stronger π-π stacking interactions in biological systems .
Physicochemical Properties
Table 1: Key Properties of Selected 1,3,4-Thiadiazole Derivatives
*Estimated using fragment-based methods.
Crystallographic and Conformational Analysis
- Planarity and Dihedral Angles :
The butterfly conformation observed in 1,3,4-thiadiazole derivatives (e.g., ) features dihedral angles of ~46° between thiadiazole rings. The target compound’s oxolane group may reduce planarity, altering crystal packing and solubility compared to fully aromatic systems .
Research Findings and Implications
Synthetic Feasibility : The target compound can likely be synthesized via S-alkylation of 5-mercapto-1,3,4-thiadiazole precursors with 4-fluorobenzyl bromide, followed by carboxamide coupling (analogous to and ) .
Structure-Activity Relationships (SAR) :
- Fluorine substitution enhances bioactivity and stability but may increase LogP.
- Oxolane improves solubility, making the compound more drug-like than aryl-substituted analogs .
Biological Activity
N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Chemical Structure
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of a fluorophenyl group and a sulfanyl moiety enhances its pharmacological profile.
Synthesis
Recent studies have synthesized various derivatives of thiadiazole compounds, including the target compound. The synthesis typically involves the reaction of 4-fluorobenzyl chloride with thiadiazole precursors under controlled conditions to yield the desired product .
Anticancer Properties
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including:
- Mechanism of Action :
- Selectivity : Notably, the compound shows selectivity towards cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .
Study 1: Efficacy Against Breast Cancer
A study evaluated the effects of this compound on MCF-7 cells. Results indicated that after 48 hours of treatment, the compound decreased cell viability to below 50%, with a notable increase in apoptosis markers compared to untreated controls .
Study 2: Interaction with Tubulin
Research involving molecular docking revealed that this compound binds effectively to tubulin, disrupting microtubule dynamics essential for cancer cell division. This interaction was correlated with its observed cytotoxicity in various tumor models .
Data Table
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 | 3.29 | Apoptosis via caspase activation |
| MCF-7 | 0.28 | Inhibition of STAT3 and CDK9 |
| A549 | 0.52 | Disruption of tubulin dynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
